3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(4-(diethylamino)benzylidene)propanehydrazide
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Overview
Description
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a diethylamino-substituted benzylidene group through a propanehydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide typically involves a multi-step process. One common approach is to start with the preparation of the benzo[d][1,2,3]triazole core, which can be synthesized via a “click” reaction between an azide and an alkyne . The diethylamino-substituted benzylidene group can be introduced through a condensation reaction with an appropriate aldehyde . The final step involves the formation of the propanehydrazide linkage through a hydrazone formation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the “click” reaction and the condensation step, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d][1,2,3]triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity . In electronic applications, its unique electronic structure facilitates charge transfer and conduction .
Comparison with Similar Compounds
Similar Compounds
2H-benzo[d][1,2,3]triazole derivatives: These compounds share the benzo[d][1,2,3]triazole core but differ in their substituents and linkages.
1,2,3-triazole-based ligands: Similar in structure but may have different functional groups and applications.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A related compound with a different ring system and potential biological activities.
Uniqueness
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide is unique due to its specific combination of the benzo[d][1,2,3]triazole core and the diethylamino-substituted benzylidene group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a versatile ligand in coordination chemistry .
Properties
CAS No. |
326001-92-7 |
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Molecular Formula |
C20H24N6O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C20H24N6O/c1-3-25(4-2)17-11-9-16(10-12-17)15-21-23-20(27)13-14-26-19-8-6-5-7-18(19)22-24-26/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,27)/b21-15+ |
InChI Key |
BSNNGNVEEGECMD-RCCKNPSSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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